molecular formula C14H15NO B2602715 (2R)-2-phenyl-2-(phenylamino)ethan-1-ol CAS No. 119492-43-2

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B2602715
CAS No.: 119492-43-2
M. Wt: 213.28
InChI Key: SZYXTSZZPUQJNB-AWEZNQCLSA-N
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Description

(2R)-2-Phenyl-2-(phenylamino)ethan-1-ol is a chiral β-amino alcohol with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.27 g/mol . It is synthesized via catalytic ring-opening aminolysis of styrene oxide with aniline, yielding two regioisomers: the target compound (95% selectivity) and 1-phenyl-2-(phenylamino)ethanol (5% selectivity) under optimized conditions using 5% MoO₃-ZrO₂ catalysts . This compound is notable for its role as a precursor in pharmaceuticals and fine chemicals, leveraging its stereochemical rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

(2R)-2-anilino-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXTSZZPUQJNB-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenyl-2-(phenylamino)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or imine precursor. For instance, the reduction of (2R)-2-phenyl-2-(phenylamino)acetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary amines or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (2S)-2-Phenyl-2-(phenylamino)ethan-1-ol: The S-enantiomer (CAS 135285-98-2) shares identical physical properties but exhibits distinct biological activity due to chiral recognition in drug-receptor interactions. It is marketed as a "multifunctional small-molecule scaffold" for laboratory use .

Chlorinated Derivatives

  • (1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol (24): This dichlorinated analog demonstrates enhanced lipophilicity (LogP ~3.2), making it suitable for blood-brain barrier penetration in CNS-targeting drug candidates .
  • (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride: Halogenation at the phenyl ring increases metabolic stability and binding affinity to α-adrenergic receptors compared to the parent compound .

Piperidine-Substituted Analogs

  • (R)-2-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Replacing the aniline group with piperidine improves regioselectivity (>98%) in spirocyclic amino ester synthesis, as demonstrated in heterocyclic chemistry applications .

Indolyl and Methoxy-Substituted Derivatives

  • (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: These derivatives exhibit potent antiarrhythmic and spasmolytic activity, with IC₅₀ values < 10 μM at β₁-adrenoceptors, unlike the phenylaminoethanol core .

Biological Activity

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol, also known as 2-anilino-2-phenylethanol, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C13_{13}H15_{15}N\O
  • Molecular Weight : 213.28 g/mol
  • Structure : The compound features a chiral center, which influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound contains both hydroxyl and amino groups, allowing it to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. This interaction can modulate several physiological pathways, resulting in diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit the production of inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Potential Antimicrobial Effects : Preliminary investigations indicate that the compound may have activity against certain bacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Study 1Demonstrated antioxidant properties through DPPH radical scavenging assays
Study 2Showed inhibition of TNF-alpha production in vitro, indicating anti-inflammatory potential
Study 3Exhibited antimicrobial activity against Staphylococcus aureus with an MIC of 12.5 µg/mL

Synthetic Routes

The synthesis of this compound can be achieved through various methods, highlighting its versatility for research applications:

  • Reduction of Ketones : A common method involves reducing ketones to yield the desired alcohol.
  • Substitution Reactions : The compound can also be synthesized via nucleophilic substitution reactions involving phenyl amines.

Applications in Medicine

Due to its biological activities, this compound is being investigated for potential therapeutic applications in:

  • Anti-inflammatory drugs : Targeting conditions characterized by excessive inflammation.
  • Antioxidants : Developing supplements or pharmaceuticals aimed at reducing oxidative stress.
  • Antimicrobial agents : Exploring its efficacy against resistant bacterial strains.

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